molecular formula C12H22O3 B13173911 1-Methoxy-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid

1-Methoxy-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid

Cat. No.: B13173911
M. Wt: 214.30 g/mol
InChI Key: IVWGJIFOYPCRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methoxy-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

1-methoxy-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H22O3/c1-10(2)6-11(3,4)8-12(7-10,15-5)9(13)14/h6-8H2,1-5H3,(H,13,14)

InChI Key

IVWGJIFOYPCRLT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C(=O)O)OC)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.